Product packaging for Sofosbuvir O-Desisopropyl O-Ethyl Ester(Cat. No.:CAS No. 1064684-30-5)

Sofosbuvir O-Desisopropyl O-Ethyl Ester

Cat. No.: B580186
CAS No.: 1064684-30-5
M. Wt: 515.431
InChI Key: HRGZELWFPQCNNG-LHGNKGQLSA-N
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Description

Significance of Nucleotide Analogs in Chemical Research

Nucleotide analogs are synthetic compounds designed to mimic the structure of natural nucleosides and nucleotides, which are the fundamental building blocks of DNA and RNA. wisdomlib.orgnih.gov Their significance in medicinal chemistry and chemical research is immense, stemming from their ability to interact with the cellular or viral enzymes involved in nucleic acid synthesis. By mimicking natural substrates, these analogs can be incorporated into growing DNA or RNA chains, leading to chain termination, or they can inhibit the enzymes responsible for replication, such as polymerases. nih.govnih.gov This mechanism of action makes them powerful tools for disrupting the life cycles of viruses and the proliferation of cancer cells. nih.govnumberanalytics.com

The development of nucleotide analogs has been a cornerstone of antiviral therapy, leading to treatments for infections like HIV, hepatitis B and C, and herpes simplex. nih.govnumberanalytics.com In cancer chemotherapy, analogs such as 5-fluorouracil (B62378) and gemcitabine (B846) are used to interfere with the DNA synthesis of rapidly dividing tumor cells. numberanalytics.commhmedical.com Beyond therapeutic applications, these molecules are invaluable in research for studying the structure and function of nucleic acids and the mechanisms of enzymes that process them. numberanalytics.com The ability to make precise structural modifications to the sugar, base, or phosphate (B84403) components allows chemists to fine-tune the biological activity, selectivity, and pharmacokinetic properties of these compounds. nih.gov

Chemical Relationship to Sofosbuvir (B1194449): Role as a Key Intermediate or Related Substance

Sofosbuvir O-Desisopropyl O-Ethyl Ester is a molecule intrinsically linked to the antiviral agent Sofosbuvir, primarily identified as a related substance or impurity that can arise during the manufacturing process. veeprho.comclearsynth.compharmaffiliates.com Its chemical name is (2S)-Ethyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate. simsonpharma.comsimsonpharma.com

The structural difference between this compound and Sofosbuvir is subtle but significant. In Sofosbuvir, the L-alanine amino acid portion of the phosphoramidate (B1195095) prodrug is esterified with an isopropyl group. nih.gov In this compound, this isopropyl group is replaced by an ethyl group. This modification, while seemingly minor, alters the molecule's chemical properties, such as its molecular weight and potentially its lipophilicity and rate of hydrolysis. Such related substances are critical to monitor in pharmaceutical production to ensure the purity and consistency of the final active pharmaceutical ingredient. clearsynth.com The presence of this ethyl ester analog could result from the use of ethanol (B145695) as a reactant or its presence as a residual solvent during the synthesis step where the amino acid ester is coupled to the phosphoramidate core. veeprho.com

PropertySofosbuvirThis compound
IUPAC NameIsopropyl ((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate(2S)-Ethyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate simsonpharma.comsimsonpharma.com
CAS Number1190307-88-0 pharmaffiliates.com1064684-30-5 simsonpharma.com
Molecular FormulaC₂₂H₂₉FN₃O₉P nih.govresearchgate.netC₂₁H₂₇FN₃O₉P simsonpharma.com
Molecular Weight529.45 g/mol pharmaffiliates.com515.43 g/mol simsonpharma.com

Overview of Research Challenges and Opportunities Pertaining to Complex Nucleotide Esters

The synthesis of complex nucleotide esters like Sofosbuvir and its analogs is a significant challenge in organic chemistry. nih.gov Chemists must navigate issues of regioselectivity and, crucially, stereoselectivity, as the biological activity of phosphoramidate prodrugs is often dependent on the specific stereochemistry at the phosphorus center. acs.org The synthesis involves multiple steps requiring the use of protecting groups for the reactive hydroxyl and amino functionalities on the nucleoside and amino acid components. The subsequent deprotection steps must be carefully controlled to avoid degradation of the target molecule. researchgate.netresearchgate.net

Further challenges include the potential for side reactions, solubility issues of intermediates which can lead to aggregation, and the lability of the final ester products under various conditions. researchgate.netresearchgate.net Developing a universal synthetic methodology that is efficient and compatible with a wide array of modified nucleosides remains an active area of research. nih.gov

However, these challenges present numerous opportunities. The pursuit of novel synthetic routes drives innovation in reagent development and process optimization. nih.gov Furthermore, the intentional synthesis of analogs with varied ester groups, such as the O-Desisopropyl O-Ethyl Ester, provides an opportunity to create libraries of compounds for structure-activity relationship (SAR) studies. By systematically altering the ester promoiety, chemists can fine-tune critical properties like cell permeability, metabolic stability, and the rate of conversion to the active nucleoside monophosphate, potentially leading to the discovery of more effective prodrugs. acs.orgrsc.org

Context within Phosphoramidate Prodrug Chemical Strategies

Sofosbuvir is a hallmark example of the phosphoramidate prodrug strategy, often referred to as the ProTide approach. acs.orgnih.gov This strategy was developed to overcome a major hurdle in antiviral therapy: the inefficient delivery of charged nucleoside monophosphates into cells. nih.gov Natural nucleosides require three successive phosphorylation steps by cellular kinases to become active triphosphates. The first phosphorylation is often the rate-limiting step and can be ineffective for many nucleoside analogs. nih.govnih.gov

The ProTide technology circumvents this initial step by delivering the nucleoside monophosphate directly. nih.gov It achieves this by masking the two negative charges of the phosphate group. One charge is masked by an aryl group (phenoxy in the case of Sofosbuvir), and the other is masked by an amino acid ester. acs.orgnih.gov This neutralization of the phosphate charge dramatically increases the molecule's lipophilicity, allowing it to diffuse more readily across the cell membrane. Once inside the cell, cellular enzymes cleave the ester and aryl groups to release the active nucleoside monophosphate, which is then readily converted to the active triphosphate inhibitor. acs.org

Prodrug MoietyFunctionStructure in SofosbuvirStructure in this compound
Nucleoside CoreThe core analog that, once phosphorylated, inhibits the viral polymerase.2'-deoxy-2'-α-fluoro-β-C-methyluridine2'-deoxy-2'-α-fluoro-β-C-methyluridine
Aryl GroupMasks one negative charge of the phosphate, increasing lipophilicity.PhenoxyPhenoxy
Amino AcidCarrier moiety that masks the second phosphate charge via a P-N bond.L-alanineL-alanine
Ester PromoietiesFurther enhances lipophilicity and is cleaved inside the cell.Isopropyl esterEthyl ester

An in-depth examination of the synthetic pathways leading to the crucial antiviral agent Sofosbuvir reveals a series of complex and stereochemically sensitive chemical transformations. The methodologies employed underscore significant advancements in nucleoside chemistry and phosphorus stereocontrol. This article focuses exclusively on the chemical synthesis, structured around the pivotal stages of precursor synthesis and phosphoramidate formation, providing a detailed look into the construction of molecules within this class, including related compounds like this compound.

Properties

CAS No.

1064684-30-5

Molecular Formula

C21H27FN3O9P

Molecular Weight

515.431

IUPAC Name

ethyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C21H27FN3O9P/c1-4-31-18(28)13(2)24-35(30,34-14-8-6-5-7-9-14)32-12-15-17(27)21(3,22)19(33-15)25-11-10-16(26)23-20(25)29/h5-11,13,15,17,19,27H,4,12H2,1-3H3,(H,24,30)(H,23,26,29)/t13-,15+,17+,19+,21+,35?/m0/s1

InChI Key

HRGZELWFPQCNNG-LHGNKGQLSA-N

SMILES

CCOC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Phosphorylation Strategies for Phosphoramidate Formation

Diastereoselective Phosphoramidate Coupling Reactions

Influence of Reagents and Catalysts on Diastereomeric Ratios

Control of stereochemistry at the phosphorus center is a significant challenge in the synthesis of phosphoramidate prodrugs (ProTides) rsc.org. Traditional, non-stereoselective methods typically yield a 1:1 mixture of diastereomers rsc.org. Research has focused on various reagents and catalysts to influence the diastereomeric ratio (d.r.), favoring the formation of the desired active isomer.

Copper-Catalyzed Reactions: The use of copper catalysts has been shown to promote the diastereoselective synthesis of P-chiral phosphoramidates. The choice of copper salt and its counter-ion can significantly affect both the yield and the diastereoselectivity. For instance, in the synthesis of phosphoramidates of purine nucleosides, Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) was identified as a highly suitable catalyst rsc.org. For pyrimidine nucleosides, Copper(I) acetate (CuOAc) appeared to be superior rsc.org. The steric properties of the phosphorochloridate reagent also play a crucial role. Bulky substituents on the phosphorochloridate, such as a naphthyl group compared to a less bulky phenyl group, can dramatically increase diastereoselectivity rsc.org.

Table 1: Effect of Copper Catalysts on Diastereomeric Ratio (d.r.) in Phosphoramidate Synthesis

CatalystNucleoside TypeObserved EffectReference
Cu(OTf)₂PurineMost suitable catalyst for enhancing diastereoselectivity. rsc.org
CuOAcPyrimidineSuperior performance in diastereoselective synthesis. rsc.org
Cu(CF₃CO₂)₂GeneralEnhanced yield at the expense of the diastereomeric ratio. rsc.org
No CatalystGeneralNo product formation observed. rsc.org

Yttrium-Catalyzed Reactions: Another advanced approach involves a Yttrium-catalyzed desymmetrization process using Feng-ligands. This method allows for the enantioselective nucleophilic substitution of an achiral oxazolidinyl phosphorodichloridate with phenols, followed by a stereospecific reaction with amines in a one-pot synthesis nih.govresearchgate.net. This strategy can achieve high diastereoselectivity, with reported d.r. values of 14:1 and greater than 20:1 for certain diastereomers nih.gov.

Other Methodologies: The oxazaphospholidine method is a one-pot process that has been successfully used for the stereocontrolled synthesis of ProTides, achieving high stereoselectivity with a d.r. of over 99:1 acs.orgdocumentsdelivered.com. Additionally, the choice of protecting groups on the nucleoside can influence the stereochemical outcome. For example, using a benzyl protecting group at the 3'-OH position resulted in a 92:8 diastereomeric ratio in favor of the desired product during phosphorylation, a significant improvement over ester or carbonate-based protecting groups researchgate.net.

Esterification Reactions for Ethyl Ester Moiety Introduction

The introduction of the ethyl ester moiety in place of the isopropyl ester of Sofosbuvir is a key structural modification. Esterification is a fundamental reaction in organic chemistry, and several methods can be employed for this transformation unc.eduyoutube.com.

A common laboratory method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid, and heating the mixture under reflux orgsyn.org. To increase the yield of the ester, an excess of one of the reactants, typically the alcohol, can be used to shift the reaction equilibrium youtube.com.

For more complex molecules where harsh conditions must be avoided, one-pot protocols have been developed. One such method uses triphenylphosphine dibromide, a base, and the desired alcohol to convert carboxylic acids to their esters in moderate-to-high yields with little to no racemization for chiral acids unc.edu. The synthesis of Sofosbuvir O-Desisopropyl O-Ethyl Ester would involve reacting the L-alanine precursor with ethanol (B145695) instead of isopropanol during the synthesis of the phosphoramidate side chain, or a transesterification reaction on an intermediate.

Purification and Isolation Methodologies in Synthetic Research

The purification and isolation of the target compound from reaction mixtures and potential degradation products are critical steps to ensure the final product's purity. Various chromatographic and non-chromatographic techniques are employed.

For Sofosbuvir and its analogues, purification is often carried out using column chromatography scirp.org. Reverse-phase columns, such as a C18 column, are frequently used with a mobile phase consisting of a buffer (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) in a gradient elution program scirp.org.

Standard isolation procedures involve several steps:

Extraction: The reaction mixture is often worked up by dissolving it in a solvent like ethyl acetate and washing it with aqueous solutions such as sodium bicarbonate and brine to remove impurities google.com.

Concentration: The organic solvent containing the product is then removed under reduced pressure, often using a rotary evaporator google.comacs.org.

Precipitation/Crystallization: The crude product can be purified by stirring it with a solvent in which it has low solubility, such as diisopropyl ether, causing the pure compound to precipitate google.com. The solid is then collected by filtration.

Drying: The isolated solid is typically dried under vacuum at a controlled temperature to remove residual solvents google.comgoogle.com.

The final structure and purity of the isolated compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P, ¹⁹F) and High-Resolution Mass Spectrometry (HRMS) scirp.org.

Biocatalytic Approaches in Stereoselective Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and environmentally friendly alternative to traditional chemical methods, particularly for achieving high stereoselectivity nih.govscispace.com.

Enzymatic resolution is a key strategy for separating diastereomeric mixtures of ProTide precursors. This technique leverages the high stereoselectivity of enzymes to selectively react with one diastereomer, allowing for the separation of the other.

The enzyme phosphotriesterase (PTE) from Pseudomonas diminuta and its mutants have proven effective for this purpose acs.orgmdpi.com. In one study, a mutated phosphotriesterase (W131M-PTE) was immobilized on polymeric beads. This immobilized enzyme was used to selectively hydrolyze the undesired (Rp)-diastereomer of a Sofosbuvir precursor, leaving the desired (Sp)-diastereomer untouched. This process achieved a 92% yield of the pure (Sp)-isomer, demonstrating a cost-effective and scalable method for chiral separation mdpi.com. The immobilized enzyme also showed excellent stability and reusability over multiple cycles mdpi.com.

Table 2: Performance of Immobilized W131M-PTE in Chiral Resolution

ParameterResultSignificanceReference
Support for ImmobilizationPAM-EDC (Synthetic polyacrylamide beads)Demonstrated superior performance and high retained enzymatic activity. mdpi.com
Yield of (Sp)-diastereomer92%High efficiency in separating the desired stereoisomer. mdpi.com
ReusabilitySustained activity over multiple cycles.Indicates cost-effectiveness for large-scale applications. mdpi.com
Reaction TimeComplete hydrolysis of the (Rp)-diastereomer within 4 hours.Efficient substrate conversion under optimized conditions. mdpi.com

Chemoenzymatic cascades combine enzymatic and chemical reactions in a sequential, one-pot process, streamlining multi-step syntheses and avoiding the isolation of intermediates scispace.comturner-biocatalysis.com. These cascades are increasingly attractive for the green synthesis of complex molecules like nucleotide analogues rsc.org.

Enzyme cascades can be designed for the synthesis of nucleoside-5'-triphosphates (NTPs) and their derivatives from simple nucleoside precursors frontiersin.org. Such systems typically employ a series of kinases (nucleoside, nucleoside monophosphate, and nucleoside diphosphate (B83284) kinases) to sequentially phosphorylate the starting material frontiersin.org. While chemical synthesis of nucleotide sugars and esters can have low yields, enzymatic catalysis offers a viable alternative nih.gov. The development of modular enzymatic cascades provides a sustainable and efficient method for producing a wide range of natural and modified nucleotides, which is a foundational concept applicable to the synthesis of ProTides like this compound frontiersin.org.

Chemical Stability and Degradation Pathways

Identification and Structural Elucidation of Degradation Products

The characterization of degradation products formed under stress is a critical step in stability testing. Techniques such as liquid chromatography-mass spectrometry (LC-MS), tandem mass spectrometry (MS/MS), and nuclear magnetic resonance (NMR) spectroscopy are employed for their identification and structural elucidation. ijper.orgnih.govscirp.org Studies on sofosbuvir (B1194449) have successfully identified several degradation products resulting from acid, base, and oxidative stress. nih.gov

Under acidic hydrolysis, a degradation product (DP I) with a mass-to-charge ratio (m/z) of 488 has been reported. ijper.orgijper.org Another study identified an acid degradant with a molecular weight of 416.08 g/mol . scirp.orgscirp.org

Base-induced degradation yields multiple products. One impurity, resulting from the hydrolysis of the isopropyl ester of the alanine (B10760859) moiety, has a molecular weight of 411.08 g/mol . scirp.orgscispace.com Another major base degradation product has a reported molecular weight of 453.13 g/mol . scirp.orgscispace.com

Oxidative stress also produces distinct degradants. A product with an m/z of 393 was identified after treatment with hydrogen peroxide. ijper.orgijper.org A different oxidative degradation product was characterized as an N-oxide, with a molecular weight of 527.15 g/mol . scispace.com

Table 2: Identified Degradation Products of the Analogous Compound Sofosbuvir

Degradation Condition Product Name/Identifier Molecular Formula Molecular Weight ( g/mol ) or m/z Proposed Structure Reference
Acid Hydrolysis DP I Not Specified m/z 488 Product of isopropyl group removal ijper.orgijper.org
Acid Hydrolysis Acid Degradation Impurity C₁₆H₁₈FN₂O₈P 416.08 (R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate (B84403) scirp.orgscispace.com
Base Hydrolysis Base Degradation Impurity-A C₁₆H₂₅FN₃O₉P 453.13 (S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate scirp.orgscispace.com
Base Hydrolysis Base Degradation Impurity-B C₁₃H₁₉FN₃O₉P 411.08 (S)-2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid scirp.orgscispace.com
Oxidative Degradation DP III Not Specified m/z 393 Not Specified ijper.orgijper.org

Table 3: List of Chemical Compounds Mentioned

Compound Name
Sofosbuvir
Sofosbuvir O-Desisopropyl O-Ethyl Ester
(R)-((2R, 3R, 4R, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate
(S)-isopropyl 2-((R)-(((2R, 3R, 4R, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate
(S)-2-((R)-(((2R, 3R, 4R, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid
(S)-isopropyl 2-(((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate N-oxide
Hydrochloric Acid
Sodium Hydroxide
Hydrogen Peroxide

Mass Spectrometry-Based Characterization (e.g., LC-MS-MS, HRMS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS-MS) and high-resolution mass spectrometry (HRMS) are pivotal techniques for the identification and characterization of sofosbuvir and its related compounds, including the O-Desisopropyl O-Ethyl Ester.

In forced degradation studies of sofosbuvir, various degradation products are formed under stress conditions such as acidic, basic, and oxidative environments. ijper.orgijper.org LC-MS-MS methods have been developed to separate and identify these degradants. While specific mass spectrometry data for the isolated O-Desisopropyl O-Ethyl Ester is not extensively detailed in publicly available literature, its identity is confirmed in studies of sofosbuvir impurities.

A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been established to separate sofosbuvir from its methyl and ethyl ester impurities. In one such method, the retention time for sofosbuvir ethyl ester was observed at 43.77 minutes, distinct from sofosbuvir (54.28 min) and the methyl ester (36.31 min), demonstrating effective chromatographic separation. researchgate.net

The characterization of degradation products of the parent compound, sofosbuvir, provides insight into the potential fragmentation patterns of its ethyl ester derivative. For instance, under acidic hydrolysis, a degradation product of sofosbuvir with a mass-to-charge ratio (m/z) of 488 has been identified, corresponding to the hydrolysis of the isopropyl ester. ijper.orgijper.org It is plausible that the ethyl ester would undergo similar hydrolytic cleavage.

Table 1: Chromatographic and Mass Spectrometric Data

CompoundRetention Time (min)Molecular FormulaMolecular Weight ( g/mol )
Sofosbuvir54.28C22H29FN3O9P529.45
This compound43.77C21H27FN3O9P515.43
Sofosbuvir Methyl Ester36.31C20H25FN3O9P501.40

Data sourced from chromatographic separation studies and chemical supplier information. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Kinetic Studies of Degradation Processes

Detailed kinetic studies focusing specifically on the degradation of this compound are not extensively reported. However, kinetic data from the forced degradation of the parent drug, sofosbuvir, offer valuable insights.

Forced degradation studies on sofosbuvir have shown significant degradation under various stress conditions. For example, in one study, sofosbuvir exhibited approximately 23% degradation after 6 hours in 0.1N HCl and 50% degradation after 10 hours in 0.1N NaOH. ijper.org Another study reported 8.66% degradation in 1N HCl after 10 hours and 45.97% degradation in 0.5N NaOH after 24 hours. scirp.orgscispace.com Oxidative degradation with 3% hydrogen peroxide resulted in 19.02% degradation over 7 days. ijper.org These findings suggest that the ester linkages in the phosphoramidate (B1195095) prodrug are susceptible to hydrolysis. It can be inferred that the ethyl ester derivative would also be susceptible to similar degradation kinetics, particularly through hydrolysis of the ester bond under both acidic and basic conditions.

Table 2: Summary of Sofosbuvir Forced Degradation

Stress ConditionReagentDurationDegradation (%)
Acidic Hydrolysis0.1N HCl6 hours23
Alkaline Hydrolysis0.1N NaOH10 hours50
Oxidative Degradation3% H₂O₂7 days19.02

Data from forced degradation studies of sofosbuvir. ijper.org

Factors Influencing Chemical Stability

The chemical stability of this compound is influenced by several factors, primarily extrapolated from the stability profile of sofosbuvir.

Solvent Effects and pH: The presence of acidic or basic conditions significantly accelerates the degradation of sofosbuvir, primarily through hydrolysis of the ester and phosphoramidate bonds. ijper.orgscirp.org It is expected that the ethyl ester impurity would exhibit similar pH-dependent instability. The molecule is more stable in neutral conditions. ijper.org

Presence of Impurities: The manufacturing process of sofosbuvir may lead to the formation of various impurities. The presence of these impurities, which can include starting materials, intermediates, or other degradation products, can potentially influence the stability of the final drug product. The O-Desisopropyl O-Ethyl Ester itself is considered a process-related impurity or a potential degradant.

Oxidizing Agents: Sofosbuvir has been shown to degrade in the presence of oxidizing agents like hydrogen peroxide. ijper.org This suggests that the molecular structure is susceptible to oxidation, a factor that would also affect the stability of its ethyl ester derivative.

Temperature and Light: Studies have indicated that sofosbuvir is relatively stable under thermal and photolytic stress. ijper.orgscirp.org No significant degradation was observed when exposed to heat (50°C for 21 days) or UV light. ijper.org This suggests that the ethyl ester derivative may also exhibit similar stability under these conditions.

Advanced Analytical Characterization in Chemical Research

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Related Substances Analysis

HPLC is the cornerstone for assessing the purity and identifying related substances in pharmaceutical manufacturing. Method development focuses on achieving optimal separation of the main compound from all potential impurities within a reasonable analysis time.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for the analysis of Sofosbuvir (B1194449) and its impurities. globalresearchonline.net These methods are valued for their simplicity, precision, and accuracy, making them suitable for routine quality control. wisdomlib.org

Separation is typically achieved on a C18 stationary phase column. researchgate.netfortunejournals.com The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or ammonium acetate buffer) and an organic solvent, most commonly acetonitrile (B52724) or methanol. jmpas.comnih.gov Gradient or isocratic elution modes can be employed to achieve effective separation. For instance, an isocratic mobile phase of 0.1% trifluoroacetic acid in a water:acetonitrile (50:50) mixture has been used successfully. researchgate.net Detection is almost universally performed using a UV detector, with the wavelength set at or near the maximum absorbance of Sofosbuvir, typically around 260-265 nm. researchgate.netfortunejournals.com

The development of these methods involves optimizing parameters such as mobile phase composition, pH, flow rate, and column temperature to ensure a good resolution between Sofosbuvir and its related substances, including potential diastereomers and degradation products. jmpas.commedchemexpress.com

Table 1: Examples of RP-HPLC Method Parameters for Sofosbuvir and Related Substances Analysis

Parameter Method 1 Method 2 Method 3
Column Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) researchgate.net Waters X-bridge C18 (150 mm x 4.6 mm, 3.5 µm) jmpas.com Hypersil C18 (4.6 x 150mm, 5µm) globalresearchonline.net

| Mobile Phase | 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50) researchgate.net | A: 0.6% TFA in Water:ACN (95:5) B: Water:Methanol:ACN (20:30:50) jmpas.com | Acetonitrile:Water (70:30) globalresearchonline.net | | Elution Mode | Isocratic researchgate.net | Gradient jmpas.com | Isocratic globalresearchonline.net | | Flow Rate | Not Specified | 1.0 mL/min jmpas.com | 1.0 mL/min globalresearchonline.net | | Detection (UV) | 260 nm researchgate.net | 263 nm jmpas.com | 230 nm globalresearchonline.net | | Retention Time (Sofosbuvir) | 3.674 min researchgate.net | ~48.0 min jmpas.com | 3.863 min globalresearchonline.net |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering superior speed, resolution, and sensitivity. scirp.org This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

For the analysis of Sofosbuvir and its related compounds, UPLC methods provide much shorter run times, allowing for higher throughput in analytical laboratories. researchgate.net A UPLC method for Sofosbuvir and its metabolite GS331007 utilized an Acquity UPLC BEH C18 column (50 × 2.1 mm, 1.7 µm) with an isocratic mobile phase of acetonitrile, 5 mM ammonium formate, and 0.1% formic acid (85:15:0.1% v/v/v), achieving an elution time of just 1.83 minutes. researchgate.net The enhanced resolution of UPLC is also crucial for separating structurally similar impurities from the main Sofosbuvir peak. scirp.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. While LC-MS provides information on molecular weight and fragmentation, NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within a molecule.

For the structural confirmation of Sofosbuvir degradation products and impurities, a suite of NMR experiments is often required. scirp.org These include:

¹H NMR: To identify the types and number of protons and their neighboring environments.

¹³C NMR: To identify the number and types of carbon atoms.

¹⁹F and ³¹P NMR: As Sofosbuvir contains fluorine and phosphorus atoms, these specific NMR techniques are essential for confirming the local environment around these heteroatoms. scirp.org

2D NMR (HSQC, HMBC): Two-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. scirp.org

These advanced NMR techniques are indispensable when isolating a novel impurity or a complex degradation product, providing the definitive evidence required for its structural assignment. scirp.org

Phosphorus-31 (³¹P) NMR for Phosphoramidate (B1195095) Linkage Characterization

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is an indispensable tool for the structural analysis of organophosphorus compounds such as Sofosbuvir O-Desisopropyl O-Ethyl Ester. This technique provides direct insight into the chemical environment of the phosphorus atom within the phosphoramidate moiety, which is a critical determinant of the compound's chemical properties and biological activity.

The phosphorus center in this compound is chiral, leading to the existence of two diastereomers, designated as Sp and Rp. These diastereomers exhibit distinct signals in the ³¹P NMR spectrum due to the different spatial arrangements of the substituents around the phosphorus atom. The chemical shift (δ) values are highly sensitive to the electronic and steric environment of the phosphorus nucleus.

In a typical analysis, a proton-decoupled ³¹P NMR spectrum would be acquired, resulting in sharp singlet signals for each diastereomer. For phosphoramidate compounds related to sofosbuvir, these signals characteristically appear in a specific region of the spectrum. While specific experimental data for this compound is not publicly available, data from closely related phosphoramidates suggest that the chemical shifts for the two diastereomers would be distinct and well-resolved. The integration of these signals can be used to determine the diastereomeric ratio of a given sample.

Table 1: Expected ³¹P NMR Data for this compound Diastereomers
DiastereomerExpected Chemical Shift Range (ppm)Splitting Pattern (Proton-Decoupled)Significance
Sp IsomerIllustrative: ~3.5 - 4.5SingletConfirms the presence and electronic environment of one diastereomer.
Rp IsomerIllustrative: ~3.5 - 4.5 (distinct from Sp)SingletConfirms the presence and electronic environment of the second diastereomer.

Note: The chemical shift values in the table are illustrative and based on typical ranges for similar phosphoramidate nucleosides. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR for Fluorinated Moiety Analysis

The presence of a fluorine atom in the sugar moiety of this compound makes Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy a highly specific and sensitive technique for its characterization. The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in strong NMR signals.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful methods for establishing the complete chemical structure and relative stereochemistry of complex molecules like this compound by mapping out the connectivity between atoms.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as carbon-13 (¹³C) or nitrogen-15 (¹⁵N). For this compound, an HSQC spectrum would reveal all one-bond ¹H-¹³C correlations. This is instrumental in assigning the proton and carbon signals of the ribose sugar, the uracil (B121893) base, the ethyl ester group, and the phenoxy group.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment, on the other hand, shows correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for piecing together the molecular fragments identified by HSQC. For instance, HMBC correlations would be observed between the protons of the ethyl ester and the carbonyl carbon, and between the protons of the sugar ring and the carbons of the uracil base, unequivocally establishing the connectivity of the entire molecule. Furthermore, correlations between the protons on the methylene linker and the phosphorus atom (via ³¹P-HMBC) can confirm the structure of the phosphoramidate linkage.

Together, HSQC and HMBC data allow for the unambiguous assignment of nearly all proton and carbon signals, providing a detailed picture of the molecular framework and confirming the identity of this compound.

Table 2: Key Expected 2D NMR Correlations for Structural Elucidation
TechniqueCorrelated NucleiStructural Information Gained
HSQC¹H-¹³C (one bond)Assignment of protonated carbons in the sugar, base, ethyl ester, and phenoxy moieties.
HMBC¹H-¹³C (multiple bonds)Connectivity between molecular fragments, confirming the overall structure.
¹H-³¹P HMBC¹H-³¹P (multiple bonds)Confirmation of the phosphoramidate linkage and its connection to the sugar and amino acid moieties.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive identification of a chemical compound by providing its exact molecular weight with high precision. For this compound, with a molecular formula of C₂₁H₂₇FN₃O₉P, the theoretical monoisotopic mass can be calculated.

An HRMS analysis, typically using electrospray ionization (ESI), would yield a measured mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. The high accuracy of HRMS allows for the determination of the elemental composition of the molecule, confirming the molecular formula and distinguishing it from other compounds with the same nominal mass. The difference between the measured exact mass and the calculated theoretical mass, expressed in parts per million (ppm), serves as a measure of the accuracy of the identification.

Table 3: High-Resolution Mass Spectrometry Data for this compound
ParameterValue
Molecular FormulaC₂₁H₂₇FN₃O₉P
Calculated Monoisotopic Mass515.1472
Expected Ion in ESI+[M+H]⁺
Expected m/z for [M+H]⁺515.1550
Typical Mass Accuracy< 5 ppm

Chromatographic Techniques for Stereoisomer Separation

Due to the presence of multiple chiral centers in this compound, including the phosphorus atom, the separation of its stereoisomers is a critical aspect of its analytical characterization. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

The separation of the Sp and Rp diastereomers at the phosphorus center can be achieved using either chiral stationary phases (CSPs) or achiral (reversed-phase) stationary phases with optimized mobile phase conditions. The different spatial orientations of the two diastereomers lead to differential interactions with the stationary phase, resulting in different retention times and allowing for their separation and quantification.

A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Method development would focus on optimizing parameters such as the mobile phase composition, pH, and temperature to achieve baseline separation of the diastereomeric peaks. The use of Ultra-High-Performance Liquid Chromatography (UHPLC) can offer improved resolution and faster analysis times. The identity of each peak can be confirmed by collecting the fractions and subjecting them to further analysis, such as NMR spectroscopy.

Role in Prodrug Chemical Mechanisms and in Vitro Enzymatic Transformations

Chemical Rationale for Phosphate (B84403) Masking in Nucleotide Prodrugs

Nucleoside analogues are potent antiviral and anticancer agents, but their therapeutic application is often hindered by the inherent properties of their phosphorylated forms. unimib.it The active form of these drugs is typically a nucleoside triphosphate, but the initial monophosphate is often negatively charged at physiological pH. researchgate.netnih.gov This anionic character significantly impedes the molecule's ability to passively diffuse across the lipophilic cell membrane, resulting in poor cellular uptake and limited oral bioavailability. researchgate.netacs.org

To overcome this limitation, a prodrug strategy known as the ProTide approach is employed. nih.govmdpi.com This technology involves masking the negative charges of the phosphate group with lipophilic moieties. researchgate.netacs.org In the case of Sofosbuvir (B1194449) and its analogues, the phosphate is masked as a phosphoramidate (B1195095), specifically with an amino acid ester (ethyl alaninate (B8444949) for the compound ) and a phenoxy group. unimib.it This masking renders the entire molecule more lipophilic, facilitating its absorption and entry into host cells, such as hepatocytes. researchgate.netnih.gov Once inside the cell, these masking groups are designed to be enzymatically cleaved to release the nucleoside monophosphate, which can then be further phosphorylated to the active triphosphate form. researchgate.net This strategy not only improves bioavailability but also bypasses potential resistance mechanisms related to nucleoside transport and initial phosphorylation steps. mdpi.com

In Vitro Enzymatic Hydrolysis of Ester Bonds

The initial step in the intracellular activation of phosphoramidate prodrugs like Sofosbuvir is the hydrolysis of the amino acid ester bond. nih.govnih.gov This crucial bioactivation step is predominantly carried out by specific esterase-type enzymes. patsnap.com

Human Carboxylesterases (CES) are key enzymes in the metabolic activation of Sofosbuvir. nih.govresearchgate.net Specifically, human Carboxylesterase 1 (CES1), which is highly expressed in the liver, is a primary enzyme responsible for hydrolyzing the ester bond of the L-alanine moiety. researchgate.netnih.gov This hydrolytic cleavage unmasks the carboxylate group of the amino acid, which is a prerequisite for the subsequent steps of the activation pathway. acs.orgnih.gov

Interestingly, studies have also shown that Sofosbuvir can act as a potent and covalent inhibitor of Carboxylesterase 2 (CES2), an enzyme found in the intestine and kidney. nih.gov This interaction highlights the complex relationship between the prodrug and the esterase enzymes responsible for its activation.

Table 1: Inhibition of Microsomal Hydrolysis by Sofosbuvir This table presents data on the inhibition of p-nitrophenylacetate (PNPA) hydrolysis in human liver and kidney microsomes after incubation with Sofosbuvir, demonstrating the compound's inhibitory effect on CES enzymes.

Sofosbuvir Concentration (μM)Inhibition of Liver Microsomal Hydrolysis (%)Inhibition of Kidney Microsomal Hydrolysis (%)
000
5~4082
10~55~90
25~75~95
50~85~98
Data adapted from a study on CES2 inhibition by Sofosbuvir. nih.gov

Besides CES1, another important hydrolase involved in the initial activation step is Cathepsin A (CatA). nih.govpatsnap.com Cathepsin A, a serine carboxypeptidase, has been identified as a key contributor to the hydrolysis of the amino acid ester in the activation of Sofosbuvir. nih.gov The concerted action of CES1 and CatA ensures efficient conversion of the parent prodrug to its first metabolite within the target hepatocytes. researchgate.netmdpi.com The involvement of multiple proteases can vary by cell type and the specific structure of the prodrug. nih.gov

Enzymatic Cleavage of Phosphoramidate Bonds (e.g., by HINT1)

Following the hydrolysis of the ester bond, the subsequent critical step is the cleavage of the P-N bond of the phosphoramidate. nih.gov This reaction is catalyzed by the Histidine Triad (B1167595) Nucleotide-binding Protein 1 (HINT1), a highly conserved phosphoramidase. nih.govresearchgate.netnih.gov HINT1 is essential for removing the amino acid and phenyl moieties, thereby releasing the nucleoside monophosphate (GS-331007-MP). nih.govnih.gov

Structural and mechanistic studies of human HINT1 (hHint1) have elucidated its catalytic process. nih.govosti.gov The enzyme utilizes a conserved triad of histidines in its active site, with His112 acting as the nucleophile. nih.gov The cleavage process effectively unmasks the phosphate group, generating the first phosphorylated metabolite of the drug. mdpi.com Depletion of HINT1 has been shown to lead to an accumulation of metabolic intermediates, confirming its pivotal role in the activation cascade of Sofosbuvir. nih.gov

Chemical and Enzymatic Phosphorylation Pathways

The release of the nucleoside monophosphate (GS-331007-MP) by HINT1 is not the final step. nih.gov This monophosphate metabolite must undergo two further phosphorylation events to become the pharmacologically active triphosphate analogue (GS-331007-TP). nih.govpatsnap.com These sequential phosphorylations are carried out by cellular kinases.

The first phosphorylation, converting the monophosphate to a diphosphate (B83284) (GS-331007-DP), is catalyzed by UMP-CMPK1 (uridine monophosphate-cytidine monophosphate kinase 1). nih.gov Subsequently, the diphosphate is converted to the active triphosphate form by the enzyme Nucleoside Diphosphate Kinase (NDPK). nih.gov

These phosphorylated metabolites are all negatively charged, which prevents them from diffusing out of the hepatocyte, effectively trapping the active compound at its site of action. nih.gov The monophosphate can, however, be dephosphorylated back to the inactive nucleoside (GS-331007), which can then be transported out of the cell. nih.gov

Table 2: Key Enzymes in the Bioactivation of Sofosbuvir Analogues

EnzymeRole in Activation Pathway
Carboxylesterase 1 (CES1)Hydrolysis of the amino acid ester bond. nih.govresearchgate.net
Cathepsin A (CatA)Hydrolysis of the amino acid ester bond. nih.govnih.govpatsnap.com
Histidine Triad Nucleotide-binding Protein 1 (HINT1)Cleavage of the phosphoramidate P-N bond to release the nucleoside monophosphate. nih.govnih.gov
UMP-CMPK1Phosphorylation of the nucleoside monophosphate to the diphosphate. nih.gov
Nucleoside Diphosphate Kinase (NDPK)Phosphorylation of the nucleoside diphosphate to the active triphosphate. nih.gov

Structure-Reactivity Relationships in Ester and Phosphoramidate Moieties

The efficiency of the enzymatic activation cascade is highly dependent on the specific chemical structure of the prodrug's masking groups. The stereochemistry at the phosphorus atom, which is a chiral center in these asymmetrical phosphoramidates, is particularly crucial for drug efficacy. nih.govmdpi.com

For Sofosbuvir, the (Sp)-diastereomer is significantly more potent than the (Rp)-diastereomer. mdpi.com This stereoselectivity is a reflection of the precise geometric requirements of the active sites of the activating enzymes (CES1, CatA, and HINT1). Engineered enzymes, such as mutated phosphotriesterases, have been shown to exhibit high selectivity in hydrolyzing the undesired (Rp)-diastereomer of Sofosbuvir precursors, highlighting the enzyme's sensitivity to the 3D structure of the substrate. mdpi.com

Theoretical Studies on Prodrug Activation Mechanisms

Theoretical and computational studies provide valuable insights into the spatial and energetic factors governing the activation of phosphoramidate prodrugs like sofosbuvir. Molecular docking and simulation studies have been employed to understand the interaction between the prodrug and the activating enzymes.

Structural data suggests that once the active triphosphate form of the drug is generated, it acts as a substrate for the viral NS5B polymerase. researchgate.net Its incorporation into the growing viral RNA chain results in chain termination due to steric hindrance, effectively halting viral replication. researchgate.netpatsnap.com Theories supported by structural analysis indicate that the modified sugar moiety of the incorporated nucleotide physically obstructs the entry of subsequent natural nucleotides, thereby preventing further elongation of the RNA strand. researchgate.net

Interactive Data Table: Key Enzymes in Sofosbuvir Activation

EnzymeRole in Activation Pathway
Cathepsin A (CatA)Initial hydrolysis of the carboxyl ester
Carboxylesterase 1 (CES1)Initial hydrolysis of the carboxyl ester
Histidine Triad Nucleotide-binding Protein 1 (HINT1)Cleavage of the phosphoramidate bond
UMP-CMP Kinase (UMP-CMPK)First phosphorylation step
Nucleoside Diphosphate Kinase (NDPK)Second phosphorylation step to form the active triphosphate

Future Research Directions and Methodological Advancements

Development of Novel and Efficient Synthetic Routes for the Compound

Sofosbuvir (B1194449) O-Desisopropyl O-Ethyl Ester is recognized as an impurity of the antiviral agent Sofosbuvir. chemicalbook.com The synthesis of such impurities is crucial for providing reference standards for analytical testing and pharmacokinetic research. google.com Future research is focused on developing more efficient and scalable synthetic pathways.

Current synthetic approaches often involve multiple steps. smolecule.com A disclosed preparation method involves a six-step reaction synthesis designed to achieve a high purity of over 99%. google.com The process is noted for its rational design and operability, which facilitates purification and provides reliable test samples for research. google.com Another approach describes the synthesis beginning from (2'R)-2'-deoxy-2'-fluoro-2'-methyluridine, which is then coupled with a phosphoramidating reagent to yield the desired product. researchgate.net

Advanced Analytical Techniques for Impurity Profiling and Process Control in Research

The detection and quantification of impurities like Sofosbuvir O-Desisopropyl O-Ethyl Ester are critical components of drug discovery and manufacturing. youtube.com Advanced analytical techniques, particularly Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), are essential for this purpose. innovareacademics.in These methods offer the high sensitivity and selectivity required to identify and quantify trace-level impurities in bulk drug substances and final products. innovareacademics.inwaters.com

Future research will likely focus on optimizing these analytical workflows. This includes the development of UPLC-MS/MS methods for the simultaneous quantification of multiple Sofosbuvir-related compounds, including its metabolites and impurities, in various matrices like human plasma. nih.gov A typical method involves sample extraction, often through liquid-liquid extraction with a solvent like ethyl acetate, followed by chromatographic separation on a C18 column. nih.govnih.gov The mobile phase is commonly a gradient mixture of an acidified aqueous solution (e.g., 0.1% or 0.5% formic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov

Detection is achieved using a tandem quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode, which provides high specificity. waters.comnih.gov For instance, a method for Sofosbuvir itself identified the protonated precursor ion ([M+H]⁺) and a corresponding product ion for precise quantification. nih.gov Similar principles are applied to its impurities. The validation of these methods according to regulatory guidelines (e.g., FDA) ensures their reliability for pharmacokinetic studies and routine quality control. innovareacademics.innih.gov Software tools are also advancing, providing automated annotation of MS/MS spectra and highly accurate elemental composition assignments to aid in the confident structural identification of unknown impurities. youtube.com

Computational Chemistry and Molecular Modeling for Mechanistic Predictions (e.g., stability, reactivity, enzymatic interactions)

Computational chemistry and molecular modeling are powerful tools for predicting the physicochemical properties and biological interactions of molecules like this compound. compchem.nlscirp.org These in silico techniques provide insights that can guide synthesis and experimental studies. scirp.org

Stability and Reactivity: Density Functional Theory (DFT) is a primary method used to evaluate molecular stability and reactivity. researchgate.net By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), scientists can determine the HOMO-LUMO energy gap (ΔE). researchgate.net A larger energy gap generally implies greater molecular stability and lower chemical reactivity. researchgate.net Natural Bond Orbital (NBO) analysis can reveal charge delocalization, which contributes to stability, while Molecular Electrostatic Potential (MEP) surface analysis identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attacks. researchgate.net These computational approaches can be applied to predict the degradation pathways and intrinsic stability of the compound.

Enzymatic Interactions: Molecular docking and molecular dynamics (MD) simulations are used to predict how a ligand interacts with a biological target, such as the HCV NS5B polymerase. mdpi.comnih.gov Docking studies can predict the binding mode and affinity of a compound within the enzyme's active site. mdpi.com For example, docking studies on Sofosbuvir analogs have shown that hydrophobic interactions and hydrogen bonds are crucial for binding. mdpi.comd-nb.info Following docking, MD simulations, often run for periods like 100 nanoseconds, assess the stability of the protein-ligand complex over time. nih.gov Techniques like Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are then used to calculate binding free energies, offering a more refined prediction of binding affinity. nih.gov These simulations can help understand how the structural features of this compound might influence its (lack of) interaction with viral or human enzymes compared to the active drug.

Exploration of Related O-Desisopropyl O-Alkyl Ester Derivatives and their Chemical Properties

The exploration of related chemical derivatives is a cornerstone of medicinal chemistry, aimed at understanding and improving a molecule's properties. For Sofosbuvir, this involves synthesizing analogs with modifications to the phosphoramidate (B1195095) moiety, the ribose sugar, or the nucleobase. researchgate.netacs.org While specific research focusing on a broad series of O-Desisopropyl O-Alkyl Ester derivatives is not extensively detailed, the principles are well-established in the field.

One prominent example of analog exploration is the synthesis of Sofosbuvir thio-analogues. acs.org In this work, researchers designed and synthesized novel pyridine- and pyrimidine-based thioglycoside phosphoramidates. acs.org The synthesis involved coupling mercapto-derivatized heterocyclic bases with sugar moieties, followed by conjugation with a phosphoramidating reagent. acs.org The goal of creating such analogs is to investigate how changes in chemical structure, such as replacing an oxygen atom with sulfur (a bioisosteric replacement), affect the molecule's chemical properties, metabolic stability, and ultimately, its biological activity. acs.org This strategy of creating "prodrugs" or modified nucleotides is a key approach to improve bioavailability and pharmacokinetic profiles. researchgate.netacs.org Similar principles would apply to the systematic exploration of O-Desisopropyl O-Alkyl Ester derivatives, where varying the 'alkyl' group could modulate properties like lipophilicity and susceptibility to enzymatic hydrolysis.

Design and Synthesis of Chemically Modified Analogs for Structure-Activity Relationship Studies (from a chemical perspective)

The design and synthesis of chemically modified analogs are fundamental to establishing Structure-Activity Relationships (SAR). nih.gov SAR studies systematically alter a molecule's structure to determine which chemical features are responsible for its biological activity. nih.gov This process is iterative, with the biological data from one set of analogs informing the design of the next generation.

From a chemical perspective, this involves several key strategies:

Scaffold Modification: Researchers design novel molecular frameworks that mimic the spatial arrangement of the original drug but have different chemical compositions. For instance, novel imidazo[4,5-c]pyridine derivatives have been designed as non-nucleoside inhibitors of the HCV NS5B polymerase, inspired by the structure of other inhibitors. nih.gov

Functional Group Alteration: Specific functional groups on a lead compound are modified. In the context of Sofosbuvir, this has included modifications to the sugar and uracil (B121893) parts of the molecule. nih.gov The synthesis of these analogs allows chemists to probe the importance of specific hydrogen bond donors/acceptors, hydrophobic regions, and stereocenters. mdpi.com

Linker Modification: The linkages between different parts of a molecule can be altered. nih.gov For Sofosbuvir, the phosphoramidate linker is critical for its prodrug strategy. Synthesizing analogs with different linkers helps to optimize metabolic activation and stability. acs.org

The synthesis of these analogs often requires multi-step chemical processes. acs.orgnih.gov The ultimate goal from a chemical standpoint is to create a diverse library of related compounds. The evaluation of these compounds provides critical insights into the molecular recognition between the drug and its target, guiding the rational design of more potent and effective therapeutic agents. nih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Sofosbuvir O-Desisopropyl O-Ethyl Ester, and how do reaction conditions influence yield and purity?

  • Methodology : Use high-performance liquid chromatography (HPLC) to monitor reaction intermediates and final product purity. Optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using a factorial design to identify critical variables. For example, phosphoramidate chemistry often requires anhydrous conditions to prevent hydrolysis of sensitive intermediates .
  • Data Analysis : Compare yields under varying conditions using ANOVA to determine statistically significant factors.

Q. How is This compound characterized structurally, and what analytical techniques are essential for confirming its identity?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) with high-resolution mass spectrometry (HRMS) to confirm molecular structure. X-ray crystallography may resolve stereochemical ambiguities in phosphoramidate derivatives .
  • Validation : Cross-reference spectral data with computational simulations (e.g., density functional theory) to validate assignments .

Q. What role does This compound play in the intracellular activation pathway of sofosbuvir?

  • Methodology : Use liver microsomal assays or recombinant enzymes (e.g., carboxylesterase 1) to study hydrolysis kinetics. Quantify metabolites via LC-MS/MS and correlate activation efficiency with antiviral activity in cell-based assays .
  • Data Interpretation : Compare activation rates across enzyme isoforms to identify rate-limiting steps in prodrug metabolism .

Advanced Research Questions

Q. How do structural modifications to This compound impact its stability under physiological conditions, and what strategies mitigate premature degradation?

  • Methodology : Conduct accelerated stability studies (pH, temperature, oxidative stress) and monitor degradation products via LC-MS. Introduce steric hindrance or electron-withdrawing groups to stabilize the phosphoramidate moiety .
  • Contradiction Resolution : Address conflicting stability reports by standardizing assay conditions (e.g., buffer composition, ionic strength) across studies .

Q. What experimental designs resolve contradictions in reported pharmacokinetic data for This compound across preclinical models?

  • Methodology : Use physiologically based pharmacokinetic (PBPK) modeling to reconcile interspecies differences. Validate models with in vivo data from rodent and non-rodent species, adjusting for enzyme expression levels and tissue distribution .
  • Statistical Validation : Apply Bayesian meta-analysis to quantify uncertainty in conflicting datasets .

Q. How can researchers optimize the synthesis of This compound to minimize genotoxic impurities during scale-up?

  • Methodology : Implement quality by design (QbD) principles to identify critical process parameters (CPPs) affecting impurity profiles. Use tandem mass spectrometry to detect trace impurities (e.g., alkylating agents) and refine purification steps (e.g., crystallization, chromatography) .
  • Case Study : Compare impurity levels in batches produced via traditional vs. flow chemistry approaches .

Guidance for Methodological Rigor

  • Reproducibility : Document all experimental parameters (e.g., solvent lot numbers, equipment calibration) to enable replication .
  • Ethical Reporting : Disclose conflicts in data interpretation and provide raw datasets for peer review .
  • Interdisciplinary Collaboration : Engage enzymologists, synthetic chemists, and pharmacologists to address mechanistic and translational gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.